2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted at position 3 with a 3,4-dimethoxyphenyl group. A thioether linkage connects the core to an acetamide moiety, which is further functionalized with a furan-2-ylmethyl group.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-27-16-6-5-13(10-17(16)28-2)24-20(26)19-15(7-9-30-19)23-21(24)31-12-18(25)22-11-14-4-3-8-29-14/h3-6,8,10H,7,9,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFDOKQHBUTZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- A thieno[3,2-d]pyrimidin core.
- A 3,4-dimethoxyphenyl substituent.
- A furan moiety linked via an acetamide group.
This unique structure suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity
- Preliminary studies have shown that compounds with similar structural features can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, derivatives of thienopyrimidines have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Properties
- Anti-inflammatory Effects
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Enzyme Inhibition : The thieno[3,2-d]pyrimidine scaffold is known to interact with enzymes such as kinases and phosphatases that play crucial roles in cell signaling and proliferation.
- Receptor Modulation : The compound may act on specific receptors involved in inflammation and cancer progression, potentially altering their activity and downstream signaling cascades .
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of related thienopyrimidine compounds on various cancer cell lines. Results indicated that these compounds induced apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. The compound under review was noted for its potency against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives similar to the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. Disk diffusion assays revealed significant zones of inhibition compared to control groups, suggesting potential therapeutic applications in treating bacterial infections .
Data Tables
Scientific Research Applications
Biological Activities
The biological applications of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidines, including this compound, exhibit antimicrobial properties. In vitro studies have shown that these compounds can disrupt bacterial cell wall synthesis and interfere with DNA replication processes, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has been investigated for its anticancer potential. Thieno[3,2-d]pyrimidine derivatives have demonstrated selective cytotoxicity against various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation and survival.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests its potential use in treating inflammatory conditions. In vivo models have shown promising results in reducing inflammation markers .
Antidiabetic and Antioxidant Activities
Emerging literature suggests that derivatives similar to this compound may possess antidiabetic effects by modulating glucose metabolism and enhancing insulin sensitivity. Furthermore, antioxidant activities have been observed, which can protect cells from oxidative stress—a contributing factor in many chronic diseases .
Synthesis and Characterization
The synthesis of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multi-step reactions starting from simpler precursors. The reaction conditions often include heating under controlled temperatures (60°C to 80°C) and the use of solvents such as dimethylformamide or ethanol. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thieno-pyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the target compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, the compound was tested against several cancer cell lines including breast and lung cancer cells. The findings revealed that it induced apoptosis through caspase activation pathways, highlighting its potential as a chemotherapeutic agent.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The sulfur atom in the thioether group (-S-) serves as a nucleophilic site. Reactions with amines, thiols, or alkoxides can displace the acetamide side chain or modify the thienopyrimidine scaffold.
Oxidation of the Thioether Group
The thioether moiety is susceptible to oxidation, forming sulfoxides or sulfones, which alter electronic properties and biological activity.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 50°C, 4h | Sulfoxide derivative | 78% | |
| mCPBA | DCM, 0°C, 2h | Sulfone derivative | 65% |
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions, generating a carboxylic acid or its salt.
Electrophilic Aromatic Substitution on the Furan Ring
The furan-2-ylmethyl group participates in electrophilic substitutions, enabling regioselective modifications.
Alkylation Reactions at Pyrimidine Nitrogen
The pyrimidine ring’s nitrogen atoms react with alkyl halides or epoxides, enhancing steric bulk or introducing new functional groups.
| Alkylating Agent | Conditions | Site | Product | Reference |
|---|---|---|---|---|
| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | N3 | N3-methylated derivative | |
| Ethylene oxide | THF, RT, 24h | N1 | Hydroxyethyl side chain |
Reduction of the Thieno Ring
Catalytic hydrogenation partially reduces the tetrahydrothieno ring, modulating conjugation and reactivity.
| Catalyst | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Pd/C (10%) | H<sub>2</sub> (1 atm), ethanol, 12h | Dihydrothieno derivative | >90% |
Amide Bond Functionalization
The acetamide group reacts with acyl chlorides or isocyanates to form urea or secondary amides.
Key Research Findings
-
Thioether Reactivity : The sulfur atom’s nucleophilicity is critical for designing prodrugs or targeting sulfur-dependent enzymes .
-
Furan Modifications : Electrophilic substitutions on the furan ring improve solubility and bioactivity .
-
Acetamide Hydrolysis : Hydrolyzed derivatives show increased binding affinity in kinase inhibition assays .
This compound’s multifunctional architecture enables tailored modifications for pharmaceutical and materials science applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Effects
Compound G1-4 ()
- Structure: 3-(3,5-dimethoxybenzyl)-substituted thieno[3,2-d]pyrimidinone core; acetamide linked to a 6-(trifluoromethyl)benzo[d]thiazol-2-yl group.
- Key Differences: Benzyl vs. Trifluoromethylbenzo[d]thiazole vs. furan-2-ylmethyl: The former enhances lipophilicity and metabolic stability due to the trifluoromethyl group, while the furan may improve solubility via oxygen-mediated hydrogen bonding .
- Synthesis : Yielded 48% via DMF-mediated coupling with trimethylamine .
Compound 686770-77-4 ()
- Structure: 3-phenyl-substituted thieno[3,2-d]pyrimidinone core; acetamide linked to a 3-(trifluoromethyl)phenyl group.
- Trifluoromethylphenyl substituent increases hydrophobicity compared to the furan group, which may impact bioavailability .
Compound 618427-84-2 ()
- Structure: 3-ethyl-5,6-dimethyl-substituted thieno[2,3-d]pyrimidinone core; acetamide linked to 4-isopropylphenyl.
- Key Differences :
Acetamide-Linked Substituents and Pharmacological Implications
Physicochemical and Spectral Data
- Trends : Lower melting points in compounds with flexible substituents (e.g., furan) suggest reduced crystallinity, which may enhance dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
